molecular formula C24H23N5O2 B4024220 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510761-36-1

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B4024220
CAS No.: 510761-36-1
M. Wt: 413.5 g/mol
InChI Key: MSNYKNAWXSBMNC-UHFFFAOYSA-N
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Description

This compound features a highly complex tricyclic scaffold with fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include:

  • 6-imino and 2-oxo moieties, which may contribute to hydrogen-bonding interactions.
  • N-(1-phenylethyl) and 7-prop-2-enyl substituents, influencing lipophilicity and steric bulk.
  • A carboxamide group at position 5, likely critical for binding or solubility.

Its synthesis likely involves multi-step cyclization and functionalization, akin to methods described for spirocyclic and heterocyclic analogs .

Properties

IUPAC Name

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-4-12-28-20(25)18(23(30)26-16(3)17-10-6-5-7-11-17)14-19-22(28)27-21-15(2)9-8-13-29(21)24(19)31/h4-11,13-14,16,25H,1,12H2,2-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNYKNAWXSBMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510761-36-1
Record name 1-ALLYL-2-IMINO-10-METHYL-5-OXO-N-(1-PHENYLETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is a one-pot synthesis involving the condensation of an aldehyde, a β-keto ester, and urea or thiourea . The reaction is usually catalyzed by acids such as hydrochloric acid or sulfuric acid under reflux conditions in ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of alternative catalysts, such as Lewis acids or metal triflates, can enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imino or oxo groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets in novel ways.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Benzothiazole Derivatives ()

Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share features with the target molecule:

  • Spiro vs. Tricyclic Core : The spiro[4.5]decane system in these derivatives contrasts with the fused tricyclic system of the target compound, leading to differences in conformational rigidity and molecular volume.
  • Functional Groups : Both classes include aromatic (benzothiazole, phenyl) and polar (amide, hydroxyl) groups, but the target lacks the spiro-oxa-aza motif, which may reduce metabolic stability compared to spiro derivatives.
  • Synthetic Routes : Cyclization reactions involving amines or carbonyl intermediates are common to both .

Cephalosporin Derivatives ()

Cephalosporins such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid differ significantly:

  • Bicyclic vs. Tricyclic Systems : The bicyclic β-lactam core of cephalosporins is smaller and less rigid than the tricyclic system of the target compound.
  • Substituents : The thiadiazole and tetrazole groups in cephalosporins enhance antibacterial activity, while the target’s prop-2-enyl and phenyl groups may optimize lipophilic interactions .

Quaternary Ammonium Compounds ()

Alkyltrimethylammonium compounds (e.g., BAC-C12) are structurally distinct but provide methodological insights:

  • CMC Determination : Techniques like spectrofluorometry and tensiometry (used for BAC-C12 ) could be adapted to study the target’s aggregation behavior if it exhibits surfactant-like properties.
  • Polarity : Unlike quaternary ammoniums, the target lacks a permanent positive charge, suggesting lower water solubility but higher membrane permeability.

Data Table: Structural and Functional Comparison

Property Target Compound Spirocyclic Derivatives () Cephalosporins ()
Core Structure Tricyclic 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene Spiro[4.5]decane Bicyclic β-lactam
Key Functional Groups Imino, oxo, carboxamide, prop-2-enyl, phenyl Benzothiazole, hydroxyl, amide, dimethylamino β-lactam, thiadiazole, tetrazole
Synthetic Complexity High (multi-step cyclization) Moderate (spiro-forming reactions) High (stereoselective β-lactam synthesis)
Potential Applications Undefined (likely enzyme inhibition) Organic synthesis intermediates Antibiotics

Research Findings and Limitations

  • Structural Uniqueness: The target’s tricyclic system distinguishes it from spirocyclic and bicyclic analogs, offering novel interaction sites for drug design.
  • Data Gaps: No direct pharmacological or physicochemical data are available for the target compound. Comparisons rely on structural analogs and synthetic methodologies .
  • Future Directions : Computational modeling (e.g., molecular docking) and experimental assays (e.g., solubility, CMC studies) are needed to elucidate its properties.

Biological Activity

The compound 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule belonging to the triazatricyclo class. It features a unique tricyclic structure with multiple nitrogen atoms and functional groups such as imino, carbonyl, and amide. The molecular formula is C21H24N4O2C_{21}H_{24}N_4O_2 with a molecular weight of approximately 377.46 g/mol. This article explores its biological activity and potential therapeutic applications based on current research findings.

Chemical Structure and Functional Groups

The compound's structure includes several key functional groups that contribute to its biological activity:

Functional GroupDescription
Imino May enhance reactivity and interaction with biological targets.
Carbonyl Known for its role in various chemical reactions including nucleophilic attacks.
Amide Typically involved in hydrogen bonding which can affect solubility and bioavailability.

The presence of these groups allows the compound to engage in various biochemical interactions, potentially leading to diverse biological effects.

Biological Activity

Research indicates that compounds similar to this triazatricyclo structure exhibit notable biological activities. Preliminary studies suggest potential therapeutic applications in:

  • Anticancer Activity : Initial in vitro studies have shown that the compound may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory mechanisms.

Case Studies

  • Anticancer Studies : A study conducted on derivatives of triazatricyclo compounds revealed significant cytotoxicity against breast cancer cell lines (MCF-7) at concentrations of 10 µM and 20 µM over 48 hours .
  • Antimicrobial Assessment : In another study, related compounds were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 12 mm to 20 mm depending on the concentration used .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of triazatricyclo compounds indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha) in lipopolysaccharide-stimulated macrophages .

Interaction Studies

Understanding how this compound behaves biologically necessitates interaction studies using techniques such as:

  • Molecular Docking : To predict binding affinities with target proteins.
  • Cell Viability Assays : To assess cytotoxic effects on various cell lines.
  • In Vivo Studies : To evaluate therapeutic efficacy and safety profiles.

Comparative Analysis with Similar Compounds

The uniqueness of 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl lies in its specific arrangement of functional groups compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 7-(4-fluorophenyl)methyl]-6-iminoC_{19}H_{19}F_{1}N_{3}O_{1}Contains fluorine; potential for enhanced reactivity
Ethyl 7-(2-chlorophenyl)methyl]-6-iminoC_{19}H_{19}Cl_{1}N_{3}O_{1}Chlorophenyl substituent; altered biological activity
Ethyl 6-(2-chloro-6-fluorobenzoyl)iminoC_{19}H_{18}Cl_{1}F_{1}N_{3}O_{1}Enhanced biological activity due to fluorine substituent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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